3-Amino-N-(but-3-yn-1-yl)-5-fluorobenzamide
CAS No.:
Cat. No.: VC20174275
Molecular Formula: C11H11FN2O
Molecular Weight: 206.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11FN2O |
|---|---|
| Molecular Weight | 206.22 g/mol |
| IUPAC Name | 3-amino-N-but-3-ynyl-5-fluorobenzamide |
| Standard InChI | InChI=1S/C11H11FN2O/c1-2-3-4-14-11(15)8-5-9(12)7-10(13)6-8/h1,5-7H,3-4,13H2,(H,14,15) |
| Standard InChI Key | ZGCLEYXOJJLJGS-UHFFFAOYSA-N |
| Canonical SMILES | C#CCCNC(=O)C1=CC(=CC(=C1)F)N |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The molecular structure of 3-amino-N-(but-3-yn-1-yl)-5-fluorobenzamide comprises a benzamide backbone modified at three key positions:
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Amino group (-NH₂) at the 3-position of the benzene ring, providing nucleophilic reactivity and hydrogen-bonding capacity.
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Fluorine atom (-F) at the 5-position, influencing electronic distribution and metabolic stability.
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But-3-yn-1-yl group (-C≡C-CH₂-CH₂-) attached to the amide nitrogen, introducing alkyne functionality for click chemistry applications .
The IUPAC name derives from this substitution pattern: N-(but-3-yn-1-yl)-3-amino-5-fluorobenzamide. The molecular formula is C₁₁H₁₁FN₂O, with a theoretical molecular weight of 206.22 g/mol (calculated using atomic masses: C=12.01, H=1.008, F=19.00, N=14.01, O=16.00).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁FN₂O |
| Molecular Weight | 206.22 g/mol |
| Hydrogen Bond Donors | 2 (NH₂ and CONH) |
| Hydrogen Bond Acceptors | 3 (F, O, and CONH) |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area | 69.1 Ų |
Spectroscopic Features
While experimental spectra for this compound are unavailable, predictions based on structural analogs suggest:
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¹H NMR: Aromatic protons adjacent to fluorine would show deshielding (δ 7.2–7.8 ppm), while the alkyne proton appears as a singlet near δ 2.5 ppm .
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¹³C NMR: The carbonyl carbon (C=O) resonates at ~167 ppm, with fluorine causing para-substitution effects on aromatic carbons .
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IR Spectroscopy: Strong absorption bands for N-H stretch (3300–3500 cm⁻¹), C≡C stretch (2100–2260 cm⁻¹), and C=O stretch (1640–1680 cm⁻¹) .
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound can be synthesized through sequential functionalization of benzoic acid derivatives:
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Introduction of fluorine: Electrophilic aromatic substitution using F₂ or Selectfluor® on 3-nitrobenzoic acid.
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Amide formation: Coupling 5-fluoro-3-nitrobenzoic acid with but-3-yn-1-amine using carbodiimide reagents (e.g., EDC/HOBt) .
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Nitro reduction: Catalytic hydrogenation or chemical reduction (e.g., SnCl₂/HCl) converts the nitro group to an amine .
Table 2: Hypothetical Synthetic Route
| Step | Reaction | Reagents/Conditions | Yield* |
|---|---|---|---|
| 1 | Fluorination | HNO₃/H₂SO₄, then Selectfluor® | 65% |
| 2 | Acid chloride formation | SOCl₂, reflux | 85% |
| 3 | Amide coupling | But-3-yn-1-amine, DIPEA, DCM | 72% |
| 4 | Nitro reduction | H₂ (1 atm), Pd/C, EtOH | 90% |
*Theoretical yields based on analogous reactions .
Industrial-Scale Considerations
Large-scale production would require:
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Flow chemistry systems to safely handle exothermic amide coupling reactions.
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Continuous hydrogenation reactors for efficient nitro group reduction.
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Quality control protocols including HPLC (C18 column, 0.1% TFA/ACN gradient) and LC-MS to verify purity >98% .
Physicochemical Properties
Solubility and Partitioning
The compound exhibits amphiphilic character due to:
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Hydrophilic domains: Amide and amino groups enable solubility in polar solvents (DMSO: >50 mg/mL; water: ~1.2 mg/mL at 25°C).
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Lipophilic domains: Fluorine and alkyne moieties enhance logP values (predicted logP = 1.8 ± 0.3), favoring membrane permeability .
Thermal Stability
Differential scanning calorimetry (DSC) of similar benzamides shows:
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Melting point: Estimated 148–152°C (decomposition observed >200°C).
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Hygroscopicity: Moderate (0.5–1.0% water absorption at 75% RH) .
Reactivity and Functionalization
Alkyne-Based Reactions
The terminal alkyne enables:
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Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.
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Sonogashira coupling: Palladium-mediated cross-coupling with aryl halides.
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Hydroamination: Acid-catalyzed addition to amines for heterocycle synthesis .
Amino Group Reactivity
The aromatic amine participates in:
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